molecular formula C23H16F2N2O2 B5908141 (1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate

(1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate

Cat. No.: B5908141
M. Wt: 390.4 g/mol
InChI Key: SBKMTBNACNYRHF-KGENOOAVSA-N
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Description

(1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate is a complex organic compound that features a combination of fluorophenyl and benzodiazol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 1-methyl-1H-1,3-benzodiazole under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the fluorophenyl group. It can be used to label and track biological molecules in various assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate apart from these similar compounds is its unique combination of fluorophenyl and benzodiazol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(E)-1-(4-fluorophenyl)-2-(1-methylbenzimidazol-2-yl)ethenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O2/c1-27-20-5-3-2-4-19(20)26-22(27)14-21(15-6-10-17(24)11-7-15)29-23(28)16-8-12-18(25)13-9-16/h2-14H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKMTBNACNYRHF-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)F)/OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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